

# A Comparative Guide to AXL Kinase Inhibitors: Evaluating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor growth, metastasis, and the development of therapeutic resistance. As a result, the development of small molecule inhibitors targeting AXL has intensified. A key challenge in the development of kinase inhibitors is ensuring selectivity, as off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide provides a comparative analysis of the off-target effects of several prominent AXL kinase inhibitors.

Disclaimer: No publicly available information was found for a compound designated "AxI-IN-6." Therefore, this guide focuses on a comparison of other well-characterized AXL inhibitors: Bemcentinib (R428), Cabozantinib (XL184), and Merestinib (LY2801653).

#### **Kinase Selectivity Profiles**

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. The following tables summarize the inhibitory activity of Bemcentinib, Cabozantinib, and Merestinib against AXL and a panel of other kinases. This data, typically generated through in vitro biochemical assays, provides a quantitative measure of their selectivity.

Table 1: Inhibitory Activity (IC50/Ki in nM) of Selected AXL Kinase Inhibitors



| Kinase      | Bemcentinib (R428) [1][2] | Cabozantinib<br>(XL184)[3] | Merestinib<br>(LY2801653)[4][5] |
|-------------|---------------------------|----------------------------|---------------------------------|
| AXL         | 14                        | 7                          | 2                               |
| MER         | >50-fold vs AXL           | -                          | 10                              |
| TYRO3       | >100-fold vs AXL          | -                          | 28                              |
| VEGFR2      | -                         | 0.035                      | -                               |
| MET         | -                         | 1.3                        | 2 (K <sub>i</sub> )             |
| RET         | -                         | 5.2                        | -                               |
| KIT         | -                         | 4.6                        | -                               |
| FLT3        | -                         | 11.3                       | 7                               |
| TIE2        | -                         | 14.3                       | 63                              |
| ROS1        | -                         | -                          | 23                              |
| DDR1        | -                         | -                          | 0.1                             |
| DDR2        | -                         | -                          | 7                               |
| MKNK1/2     | -                         | -                          | 7                               |
| MST1R (RON) | -                         | -                          | 11                              |
| PDGFRA      | -                         | -                          | 41                              |
| ABL         | >100-fold vs AXL          | -                          | -                               |

Note: "-" indicates data not readily available in the searched sources. IC50 values represent the concentration of inhibitor required to inhibit 50% of the kinase activity in vitro.  $K_i$  (inhibition constant) is another measure of inhibitor potency.

## **AXL Signaling Pathway**

Understanding the AXL signaling pathway is fundamental to appreciating the on- and off-target effects of its inhibitors. AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[6] Its primary ligand is the growth arrest-specific 6 (Gas6) protein.[6][7]



Binding of Gas6 to AXL induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[6] This activation triggers several downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, migration, and invasion.[6][8]



Click to download full resolution via product page

Caption: AXL signaling pathway initiated by Gas6 binding.

## **Experimental Protocols**

The determination of a kinase inhibitor's selectivity profile and its on- and off-target effects relies on a variety of robust experimental methodologies.

#### Kinase Profiling Assays (e.g., KINOMEscan™)

Objective: To determine the binding affinity of an inhibitor against a large panel of kinases.

Methodology: This is a competition binding assay. The kinase of interest is tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand. The output is often reported as a dissociation constant (Kd) or percent of control.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A pathway map of AXL receptor-mediated signaling network PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AXL kinase as a novel target for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. signalchemlifesciences.com [signalchemlifesciences.com]
- To cite this document: BenchChem. [A Comparative Guide to AXL Kinase Inhibitors: Evaluating Off-Target Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417446#axl-in-6-s-off-target-effects-compared-to-other-kinase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com